molecular formula C15H13I2NO4 B577567 (2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid CAS No. 1217459-13-6

(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid

Cat. No. B577567
CAS RN: 1217459-13-6
M. Wt: 531.035
InChI Key: CPCJBZABTUOGNM-USQDWSSZSA-N
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Description

(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid is a useful research compound. Its molecular formula is C15H13I2NO4 and its molecular weight is 531.035. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Enzyme/Protease COX Endogenous Metabolite

3,3’-Diiodo-L-thyronine-13C6 is an endogenous metabolite of thyroid hormone . It significantly enhances the activity of COX, a key enzyme in the metabolic pathway .

Stable Isotope Tracer

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Influence on Energy Metabolism

One of the most widely recognized effects of thyroid hormones, in particular 3,3’-Diiodo-L-thyronine, is its influence over energy metabolism . It stimulates calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Improvement of Serum Lipid Profiles

Increased thyroid hormone levels can improve serum lipid profiles . This effect is particularly beneficial for conditions such as dyslipidemias .

Reduction of Body Fat

Thyroid hormones, including 3,3’-Diiodo-L-thyronine, can reduce body fat . This makes it a potential therapeutic agent for obesity .

Cell Culture Applications

3,3’-Diiodo-L-thyronine has been used in cell culture applications, including the culturing of hippocampal, retinal, proximal tubule, and glomerular explant .

Stimulation of Respiratory Activity

3,3’-Diiodo-L-thyronine is shown to stimulate respiratory activity at the mitochondrial level . This effect is due to a transcriptional modulation of specific genes .

Regulation of Cell Differentiation and Protein Expression

In cell culture, 3,3’-Diiodo-L-thyronine regulates cell differentiation and protein expression . This makes it a valuable tool in developmental biology and regenerative medicine .

Mechanism of Action

3,3’-Diiodo-L-thyronine-13C6: is an endogenous metabolite of thyroid hormone. Its primary targets include thyroid receptors (TRs) within cells. These TRs play a crucial role in regulating gene transcription via thyroid response elements (TREs) . The binding of 3,3’-T2-13C6 to TRs initiates a cascade of events that influence cellular processes.

Mode of Action:

The classical mechanism of thyroid hormone action involves a two-step process:

Action Environment:

Environmental factors, such as temperature, pH, and coexisting molecules, can influence 3,3’-T2-13C6 efficacy and stability. For instance, variations in pH may affect its binding affinity to TRs.

: Lorenzini L, et al. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3’-diiodo-L-thyronine (3,3’-T2) in Human Serum: A Feasibility Study. Front Endocrinol (Lausanne). 2019 Feb 19;10:88. : Lanni A, et al. Rapid stimulation in vitro of rat liver cytochrome oxidase activity by 3,5-diiodo-L-thyronine and by 3,3’-diiodo-L-thyronine. Mol Cell Endocrinol. 1994 Feb 99(1):89-94.

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1/i2+1,3+1,7+1,9+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJBZABTUOGNM-USQDWSSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746356
Record name O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid

CAS RN

1217459-13-6
Record name O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217459-13-6
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